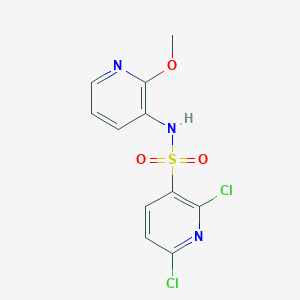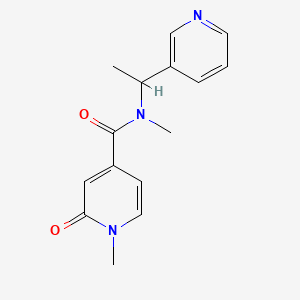![molecular formula C22H26N2O B7572913 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)
2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of indole derivatives and has been extensively studied for its biological properties.
Mecanismo De Acción
The mechanism of action of 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole is not fully understood. However, it has been proposed that the compound acts by binding to specific receptors in the body, leading to the activation of various signaling pathways. The compound has been shown to interact with serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, the compound has been shown to have antipsychotic effects by modulating the activity of dopamine receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using the compound is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the study of 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with specific receptors in the body.
Métodos De Síntesis
The synthesis of 2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole involves the reaction of 2-methoxy-5-methylbenzaldehyde with piperidine in the presence of a catalyst to form the corresponding piperidinyl benzyl alcohol. This intermediate is then treated with indole-3-carboxaldehyde in the presence of a base to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, antipsychotic, and anti-inflammatory properties. The compound has also been investigated for its potential use as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-16-7-8-22(25-2)19(13-16)15-24-11-9-17(10-12-24)21-14-18-5-3-4-6-20(18)23-21/h3-8,13-14,17,23H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPURLPPQVOILLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2CCC(CC2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)





![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)

![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)


![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
![Imidazo[1,2-a]pyridin-8-yl-(3-pyrazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7572923.png)